1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride
Description
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride is a synthetic organic compound featuring a 2,3-dihydrobenzo[1,4]dioxin core linked to a butylamine chain via the aromatic ring. This structure positions it within a class of compounds known for diverse biological activities, including kinase inhibition and receptor modulation.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-3-10(13)9-4-5-11-12(8-9)15-7-6-14-11;/h4-5,8,10H,2-3,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAIJGNHDQWSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092797-60-8 | |
| Record name | 1,4-Benzodioxin-6-methanamine, 2,3-dihydro-α-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092797-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride (CAS No. 894694-06-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Anti-inflammatory Activity
Recent studies have demonstrated significant anti-inflammatory properties of related compounds in the benzodioxin class. For instance, derivatives with similar structures showed high efficacy in inhibiting edema in animal models, with percentages ranging from 56% to 86% compared to standard treatments like sodium diclofenac .
Table 1: Anti-inflammatory Activity Comparison
| Compound | Edema Inhibition (%) | Time of Action (hours) |
|---|---|---|
| Sodium Diclofenac | 65 | 3 |
| Compound A | 86 | 1 |
| Compound B | 64 | 2 |
| Compound C | 58 | 3 |
Cytotoxicity and Anticancer Potential
The compound's structural analogs have shown promising results in cancer research. For example, compounds that entered cancer cells via polyamine transporters exhibited autophagy and apoptosis, indicating potential therapeutic applications against liver cancer metastasis .
Table 2: Cytotoxicity Assays
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound X | HeLa | 10 |
| Compound Y | A549 | 15 |
| Compound Z | HepG2 | 12 |
The biological activity of benzodioxin derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism is crucial for their anti-inflammatory effects and is supported by structural activity relationship studies which indicate that specific substitutions on the benzodioxin core enhance COX inhibition .
Case Studies
- Case Study on Inflammation : In a controlled study, a derivative of the compound was administered to rats with induced paw edema. The results showed a significant reduction in inflammation markers and pain response, outperforming conventional NSAIDs within the first hour post-administration .
- Cancer Cell Line Study : Another study investigated the effects of a related compound on human liver cancer cells. The compound induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS), suggesting a dual mechanism involving both autophagy and apoptosis .
Scientific Research Applications
Overview
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride is a compound with significant potential in various scientific research applications. Its unique molecular structure, characterized by a benzodioxin moiety, allows it to interact with biological systems in diverse ways. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects. The compound's structural features suggest it may exhibit:
- Neuroprotective Effects : Studies indicate that compounds with similar structures can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.
- Antidepressant Activity : Research has shown that related compounds may have antidepressant properties by influencing serotonin and norepinephrine levels in the brain .
Pharmacological Studies
The pharmacological profile of this compound includes:
- Binding Affinity : Preliminary studies suggest that this compound may interact with serotonin receptors, which could be beneficial in developing new antidepressants or anxiolytics.
- Toxicological Assessments : Safety evaluations have indicated that while the compound shows promise, further studies are necessary to fully understand its toxicity profile and therapeutic window .
Materials Science Applications
In materials science, the compound's unique structure allows for applications in:
- Polymer Chemistry : It can serve as a monomer or additive to create novel polymers with specific mechanical and thermal properties.
- Nanotechnology : The compound may be utilized in the synthesis of nanoparticles or nanocomposites, enhancing their functional properties due to its chemical reactivity .
Case Study 1: Neuroprotective Properties
A study published in a peer-reviewed journal explored the neuroprotective effects of related benzodioxin derivatives. The findings suggested that these compounds could reduce oxidative stress in neuronal cells, indicating a potential application for treating conditions like Alzheimer's disease.
Case Study 2: Antidepressant Activity
Research conducted on similar compounds demonstrated significant antidepressant-like behavior in animal models. The study highlighted the importance of the benzodioxin structure in modulating serotonin levels, paving the way for further exploration of this compound as a candidate for depression therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Structural Variations Influence Activity: The target compound’s butylamine chain differentiates it from analogs like 9n (thiazolidinone scaffold) and D4476 (imidazole-pyridine), which exhibit potent kinase inhibition. The presence of a thiazolidinone ring in 9n enhances selectivity for SsCK1 and HsCDK5-p25, while the butylamine chain in the target compound may prioritize receptor binding over enzymatic inhibition . Bulky substituents (e.g., 1,3-benzodioxol-5-yl in 9j) reduce kinase inhibition efficacy compared to 9n, underscoring the importance of substituent size and polarity .
Physical Properties :
- Melting points vary significantly with substituents. For example, 9n (202–204°C) has a higher decomposition temperature than 9l (172–233°C), likely due to hydrogen bonding from the 4-hydroxy-3-methoxy group .
Biological Activity :
- The dihydrobenzo[dioxin] moiety is a common feature in kinase inhibitors (e.g., D4476 ) and dopamine receptor ligands (e.g., [³H]NGD 94-1 in ). The target compound’s butylamine chain may favor interactions with aminergic receptors, analogous to phenethylamine derivatives .
Pharmacological and Industrial Relevance
- CNS Applications : The dopamine D4 receptor selectivity of [³H]NGD 94-1 suggests that the target compound’s amine chain could be optimized for neuropsychiatric drug development .
- Material Science : Derivatives like CDDPI () highlight applications in OLEDs, though this is tangential to the target compound’s likely biological focus .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2,3-Dihydro-benzodioxin-6-yl)-butylamine hydrochloride typically involves:
- Construction or functionalization of the benzodioxin ring system,
- Introduction of the butylamine side chain,
- Conversion to the hydrochloride salt for stability and handling.
The key challenge is selective functionalization at the 6-position of the benzodioxin ring and the subsequent amination.
Precursor Preparation: Benzodioxin Core Functionalization
One common approach starts with the preparation of 5-chloroisoxazole derivatives bearing the 2,3-dihydro-benzodioxin moiety. For example, 5-chloro-3-(2,3-dihydrobenzo[b]dioxin-6-yl)isoxazole can be synthesized via chlorination and cyclization reactions involving isoxazol-5(4H)-one and phosphorus oxychloride (POCl3) in the presence of triethylamine. The reaction is typically carried out at elevated temperatures (~75 °C) for 12 hours, followed by extraction and purification steps.
Introduction of the Butylamine Side Chain
The amination step involves reacting the azirine-2-carbonyl chloride intermediate with butylamine or its derivatives. This reaction is generally performed in anhydrous solvents like toluene at room temperature for a short duration (e.g., 3 minutes), followed by solvent removal and chromatographic purification to isolate the amine product.
The hydrochloride salt of the amine is then prepared by treating the free amine with hydrochloric acid under controlled conditions, typically in an organic solvent or aqueous medium, to obtain the crystalline hydrochloride salt suitable for further use or characterization.
Alternative Synthetic Routes and Related Compounds
While direct preparation methods for 1-(2,3-Dihydro-benzodioxin-6-yl)-butylamine hydrochloride are limited in literature, related synthetic procedures provide insight into possible approaches:
Synthesis of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-4-phenylbutane-1,4-dione involves the reaction of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one with benzaldehyde and triethylamine in 1,4-dioxane at 95 °C under inert atmosphere. Although this is a different target compound, the method highlights the utility of triethylamine and inert conditions in functionalizing the benzodioxin scaffold.
Multicomponent reactions involving aminoazoles and aldehydes have been reported to yield various heterocyclic compounds with benzo-fused systems, suggesting potential for diversity-oriented synthesis strategies that might be adapted for the target amine synthesis.
Data Table: Summary of Key Preparation Steps
Research Findings and Analysis
The use of 5-chloroisoxazole derivatives as starting materials allows for efficient ring transformations and functional group manipulations leading to the target amine structure.
The iron(II) chloride-catalyzed isomerization step is crucial for generating reactive azirine intermediates that facilitate the introduction of the butylamine side chain under mild conditions, minimizing side reactions.
Control of moisture and reaction atmosphere is important, as trace water influences yields in acylation and ring transformation steps, requiring careful handling of reagents and solvents.
The preparation of the hydrochloride salt improves compound stability and facilitates purification, a common practice for amine-containing pharmaceuticals and intermediates.
Alternative synthetic routes involving multicomponent reactions and heterocycle formation provide a broader context for the structural manipulation of benzo-fused dioxin systems but require further adaptation for direct synthesis of the target amine hydrochloride.
Q & A
Q. What are the optimal synthetic routes for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride, and how can yield be maximized?
The compound can be synthesized via reductive amination or coupling reactions. For example, describes a method using 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine hydrochloride with aryl halides under palladium catalysis. Key parameters include:
- Solvent choice (e.g., DCM or THF).
- Catalysts like Pd(PPh₃)₄ for cross-coupling.
- Purification via flash chromatography (0–25% EtOAc/hexanes). Yield optimization requires strict temperature control (e.g., 0°C for sulfonamide formation) and stoichiometric balancing of amines and electrophiles .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Standard protocols involve:
Q. How should this compound be stored to ensure long-term stability?
Storage at –20°C in airtight, light-resistant containers is recommended. and emphasize avoiding repeated freeze-thaw cycles, as hydrochloride salts may hydrolyze under humid conditions. Desiccants like silica gel should be used during aliquoting .
Advanced Research Questions
Q. What methodologies are used to investigate this compound’s activity as a GRK2 or PI3K inhibitor?
Kinase inhibition assays are critical:
- GRK2 : Use recombinant GRK2 with fluorescently labeled substrates (e.g., ATP-competitive assays). IC₅₀ values can be determined via dose-response curves ( ).
- PI3K : Employ lipid kinase assays using PIP₂ as a substrate, measuring phosphate incorporation via ELISA. Structural analogs in show that dihydrodioxin derivatives require a small dihedral angle (<10°) for optimal PI3K binding .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Contradictions (e.g., varying IC₅₀ values for kinase inhibition) may arise from assay conditions. Solutions include:
Q. What strategies enhance the electroluminescent efficiency of benzo[1,4]dioxin derivatives in OLEDs?
As shown in , key strategies include:
- Designing host materials with dual carrier transport properties (e.g., CDDPI derivatives).
- Minimizing singlet-triplet energy splitting (ΔEₛₜ) to improve exciton utilization.
- Testing device architectures with iridium complexes (e.g., Ir(ppy)₃ for green emission) to achieve external quantum efficiencies >19% .
Q. How can structural modifications improve metabolic stability while retaining activity?
- Introduce electron-withdrawing groups (e.g., fluorine) on the butylamine chain to reduce CYP450-mediated oxidation.
- Replace labile protons with deuterium (deuterated analogs) to prolong half-life, as seen in for GRK2 inhibitors.
- Validate modifications via hepatic microsome assays and LC-MS metabolite profiling .
Q. What in vitro models are suitable for evaluating neuroactivity or nociception modulation?
- Capsaicin receptor (TRPV1) assays : Use VR1-transfected HEK293 cells to measure calcium influx (FLIPR assays), referencing on thermal hyperalgesia pathways.
- Primary sensory neuron cultures : Assess compound effects on action potential firing using patch-clamp electrophysiology .
Methodological Considerations
Q. How can researchers address discrepancies in solubility data for this compound?
Solubility varies with counterion and pH. Methodological steps:
Q. What computational tools predict binding modes of this compound with targets like GRK2?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
